molecular formula C23H27ClN4O3 B2685073 N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 921924-71-2

N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No. B2685073
CAS RN: 921924-71-2
M. Wt: 442.94
InChI Key: UJEIYGHXCZIGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, also known as CMI-977, is a small molecule compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is known to possess unique biochemical and physiological properties that make it a promising candidate for use in a wide range of laboratory experiments.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Compounds related to "N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide" may act as neurokinin-1 (NK1) receptor antagonists. NK1 receptor antagonists are known for their potential therapeutic applications, including treatment of emesis and depression. For instance, an orally active, water-soluble NK1 receptor antagonist demonstrated efficacy in preclinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Synthetic Methodologies for Oxalamides

The synthesis of oxalamides and related compounds could offer insights into novel synthetic routes or applications in material science. A study on the novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides presents a new synthetic approach that could be relevant for generating compounds with similar structures for various applications (Mamedov et al., 2016).

Catalysts in Chemical Reactions

Compounds with morpholine or related heterocyclic rings might serve as ligands in catalytic reactions. Research into Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl} morpholine shows applications as efficient catalysts for the transfer hydrogenation reaction of ketones, suggesting that related compounds could find use in catalysis (Singh et al., 2010).

Molecular Interaction Studies

Investigating the molecular interactions of specific chemical structures with biological targets can elucidate their mechanism of action or binding affinities. Studies like the molecular interaction of antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor might provide a foundation for understanding how related compounds interact with their targets (Shim et al., 2002).

Antimicrobial Agents

Research into compounds with chlorophenyl and morpholine features has identified potential antimicrobial applications. For example, the synthesis and evaluation of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides for in vitro antibacterial and antifungal activities highlight the antimicrobial potential of these structural motifs (Desai et al., 2011).

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4O3/c1-27-9-8-17-14-16(6-7-20(17)27)21(28-10-12-31-13-11-28)15-25-22(29)23(30)26-19-5-3-2-4-18(19)24/h2-7,14,21H,8-13,15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEIYGHXCZIGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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